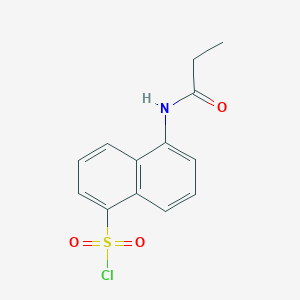

5-Propionylamino-naphthalene-1-sulfonyl chloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-Propionylamino-naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene derivatives with sulfonyl chloride groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

5-Propionylamino-naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with primary and secondary amines to form stable sulfonamide adducts.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the naphthalene ring, altering the compound’s properties.

Electrophilic Aromatic Substitution:

Common reagents used in these reactions include organic solvents, catalysts like FeBr3, AlCl3, and ZnCl2, and various amines . The major products formed from these reactions are typically sulfonamide derivatives and modified naphthalene compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Propionylamino-naphthalene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

- Coupling Reactions : It can be used in coupling reactions to synthesize fluorescent probes and other bioactive compounds.

Biochemical Applications

The compound has notable applications in biochemistry:

- Fluorescent Probes : Its derivatives are employed as fluorescent probes for studying biological systems, particularly in the detection of biomolecules due to their intense fluorescence properties .

- Enzyme Inhibition Studies : The reactive sulfonyl chloride group allows for the modification of enzyme active sites, facilitating studies on enzyme inhibition mechanisms.

Pharmaceutical Development

In pharmaceuticals, this compound is investigated for its potential use in drug development:

- Sulfonamide Antibiotics : It serves as a precursor in the synthesis of sulfonamide-based antibiotics, which are crucial for treating bacterial infections.

- Targeted Drug Delivery Systems : Research is ongoing into its use in creating targeted drug delivery systems that improve the efficacy and reduce side effects of therapeutic agents.

Case Study 1: Synthesis of Fluorescent Probes

A study demonstrated the use of this compound in synthesizing carbohydrate conjugates that exhibit strong fluorescence. These probes were utilized to visualize cellular processes and interactions in live cells .

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study highlighted how modifications using sulfonyl chlorides could lead to potent enzyme inhibitors, providing insights into drug design strategies targeting metabolic disorders.

Mecanismo De Acción

The mechanism of action of 5-Propionylamino-naphthalene-1-sulfonyl chloride involves its ability to react with primary and secondary amines to form stable sulfonamide adducts . This reaction is facilitated by the presence of the sulfonyl chloride group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic amines . The molecular targets and pathways involved in these reactions are primarily related to the modification of amino acids and proteins .

Comparación Con Compuestos Similares

5-Propionylamino-naphthalene-1-sulfonyl chloride can be compared with other similar compounds, such as:

Dansyl Chloride:

Fluorescein Isothiocyanate (FITC): Another compound used for labeling proteins and nucleic acids in various biochemical assays.

The uniqueness of this compound lies in its specific reactivity with primary and secondary amines, making it a valuable tool in proteomics research .

Actividad Biológica

5-Propionylamino-naphthalene-1-sulfonyl chloride (CAS No. 728864-92-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for various biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO3S, with a molecular weight of 297.76 g/mol. The compound features a naphthalene ring system substituted with a propionylamino group and a sulfonyl chloride moiety, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that sulfonamide compounds can exhibit significant anticancer activity. Studies have shown that derivatives of sulfonamides can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Cell cycle arrest, apoptosis |

| Similar sulfonamide derivative | MDA-MB-231 | 0.05 | Apoptosis induction |

| Other sulfonamide derivatives | HeLa | TBD | Cell cycle arrest |

The mechanisms through which this compound exerts its biological effects may include:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .

Case Studies and Research Findings

A recent study focused on the design and synthesis of novel sulfonamide derivatives, highlighting their potential as anticancer agents. The synthesized compounds were evaluated for their binding affinities to potential drug targets using molecular docking studies, revealing promising interactions that warrant further investigation .

Additionally, another study explored the synthesis of various naphthalenesulfonamide derivatives through coupling reactions, emphasizing the versatility of these compounds in developing new therapeutic agents .

Propiedades

IUPAC Name |

5-(propanoylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-3-6-10-9(11)5-4-8-12(10)19(14,17)18/h3-8H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKOSQNWLBWPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901213469 | |

| Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728864-92-4 | |

| Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.